molecular formula C8H17N3O B8664103 3-(2-Aminoethyl)piperidine-1-carboxamide

3-(2-Aminoethyl)piperidine-1-carboxamide

Cat. No. B8664103
M. Wt: 171.24 g/mol
InChI Key: KCALNMIVFNPSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C8H17N3O and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminoethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Aminoethyl)piperidine-1-carboxamide

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-aminoethyl)piperidine-1-carboxamide

InChI

InChI=1S/C8H17N3O/c9-4-3-7-2-1-5-11(6-7)8(10)12/h7H,1-6,9H2,(H2,10,12)

InChI Key

KCALNMIVFNPSCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)N)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-tert-Butoxycarbonylaminoethyl)piperidine-1-carboxamide (392.7 mg, 1.45 mmoles) (prepared as described in Preparative Example 242, Step A above) was dissolved in methanol (7.5 mL) and 10% conc. sulfuric acid in 1,4-dioxane (19.5 mL) was added. The mixture was stirred at 25° C. for 1.25 h. The mixture was diluted with methanol and BioRad AG1-X8 resin (OH− form) was added until the pH was basic. The resin was filtered off, washed with methanol, evaporated to dryness and chromatographed on a silica gel column (30×2.5 cm) using 15% (10% conc, ammonium hydroxide in methanol)-dichloromethane as the eluant to give 3-(2-aminoethyl)piperidine-1-carboxamide (233 mg, 94%): FABMS: m/z 172.1 (MH+); HRFABMS: m/z 172.1444(MH+). Calcd for C8H18N3O requires: m/z 172.1450; δH (CDCl3+3% CD3OD) 1.14 (1H, m, CH2), 1.40 (2H, m, CH2), 1.49 (1H, m, CH), 1.58 (1H, m, CH2), 1.69 (1H, m, CH2), 1.85 (1H, m, CH2), 2.55 (1H, m, CH2), 2.67 (5H, m, CH2/NH2), 2.76 (1H, bm, CH2), 2.84 (1H, m, CH2) and 3.82 ppm (2H, m, CONH2); δC (CDCl3+3% CD3OD) CH2: 24.8, 30.9, 36.6, 38.9, 44.9, 50.0; CH: 33.4.
Name
3-(2-tert-Butoxycarbonylaminoethyl)piperidine-1-carboxamide
Quantity
392.7 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.